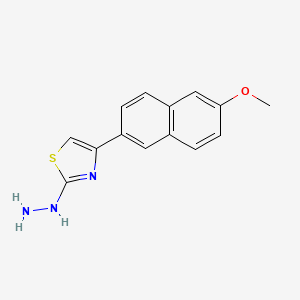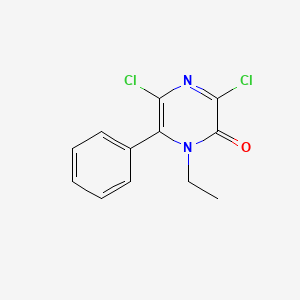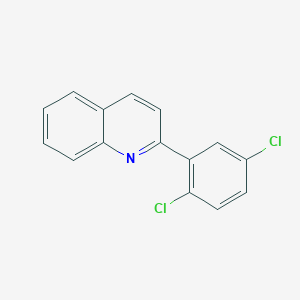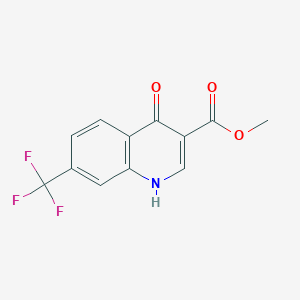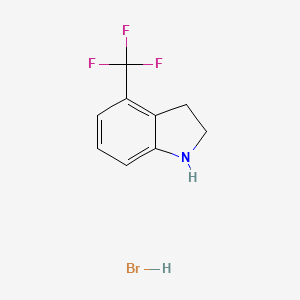
4-(Trifluoromethyl)indoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)indoline hydrobromide is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group attached to the indoline structure enhances its chemical properties, making it a valuable compound in various scientific fields. The hydrobromide salt form improves its solubility and stability, facilitating its use in different applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)indoline hydrobromide can be achieved through several methods:
-
Reduction from Indole: : One traditional method involves the reduction of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (-78°C) can yield trifluoromethylated indoline derivatives .
-
Metal-Free Oxidative Trifluoromethylation: : Another method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate. This method is environmentally friendly and cost-effective, providing high regioselectivity for the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The metal-free oxidative trifluoromethylation method is preferred for its simplicity and eco-friendliness.
Análisis De Reacciones Químicas
4-(Trifluoromethyl)indoline hydrobromide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form different derivatives. For example, treatment with oxidizing agents like potassium permanganate can yield oxidized products.
-
Reduction: : Reduction reactions can convert the compound into different reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The trifluoromethyl group can participate in substitution reactions. For instance, nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
-
Electrophilic Fluorination: : The compound can undergo electrophilic fluorination using reagents like trifluoromethyl hypofluorite, leading to the formation of fluorinated indoline derivatives .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)indoline hydrobromide has a wide range of scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in the study of biological processes and as a probe in biochemical assays.
-
Industry: : The compound is used in the production of specialty chemicals and materials with unique properties, such as increased polarity and stability .
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)indoline hydrobromide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The indoline structure can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)indoline hydrobromide can be compared with other similar compounds, such as:
-
Fluorinated Indoles: : These compounds share similar structural features and chemical properties. They are used in various applications, including pharmaceuticals and agrochemicals .
-
Trifluoromethylated Aromatics: : Compounds like 4-(trifluoromethyl)phenol have similar trifluoromethyl groups, enhancing their stability and lipophilicity .
-
Indoline Derivatives: : Other indoline derivatives, such as those with different substituents, can be compared based on their chemical reactivity and biological activity .
The uniqueness of this compound lies in its combination of the indoline structure with the trifluoromethyl group, providing a balance of stability, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrobromide |
InChI |
InChI=1S/C9H8F3N.BrH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H |
Clave InChI |
AADWMTOZEJPUFC-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC=CC(=C21)C(F)(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
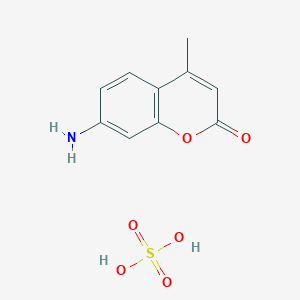




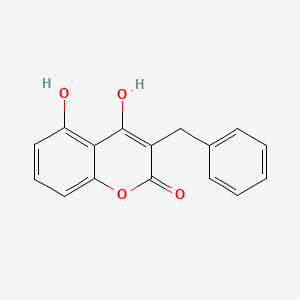
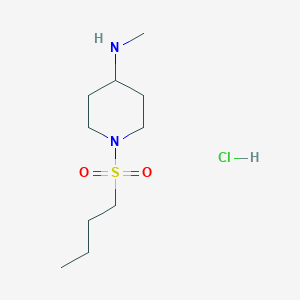
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
